N-Methyl fenoldopam hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl fenoldopam is a synthetic compound derived from fenoldopam, a dopamine D1 receptor agonist. Fenoldopam is primarily used as an antihypertensive agent due to its vasodilatory properties. N-Methyl fenoldopam retains the core structure of fenoldopam but includes an additional methyl group, which may alter its pharmacological properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl fenoldopam typically involves the N-methylation of fenoldopam. One common method is the reductive N-methylation of nitro compounds. This process involves the reduction of a nitro group to an amine, followed by methylation. Reagents such as formaldehyde and formic acid are often used in this reaction .
Industrial Production Methods
Industrial production of N-Methyl fenoldopam may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Methyl fenoldopam undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the aromatic ring or other functional groups.
Substitution: Halogenation or nitration can introduce new substituents to the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogen atoms into the aromatic ring.
Scientific Research Applications
N-Methyl fenoldopam has several scientific research applications:
Chemistry: Used as a model compound to study dopamine receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Potential therapeutic applications in treating hypertension and other cardiovascular conditions.
Industry: Used in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
N-Methyl fenoldopam exerts its effects by binding to dopamine D1 receptors, leading to vasodilation and increased renal blood flow. This action results in a decrease in blood pressure. The compound also interacts with α2-adrenoceptors, although with moderate affinity .
Comparison with Similar Compounds
Similar Compounds
Fenoldopam: The parent compound, primarily used as an antihypertensive agent.
Dopamine: A natural neurotransmitter with broader physiological effects.
Apomorphine: Another dopamine receptor agonist with different therapeutic applications.
Uniqueness
N-Methyl fenoldopam is unique due to its additional methyl group, which may enhance its selectivity and potency as a dopamine D1 receptor agonist. This modification can lead to different pharmacokinetic and pharmacodynamic properties compared to its parent compound .
Conclusion
N-Methyl fenoldopam is a versatile compound with significant potential in scientific research and therapeutic applications. Its unique structure and pharmacological properties make it a valuable tool in the study of dopamine receptor agonists and the development of new treatments for cardiovascular diseases.
Properties
CAS No. |
2724762-90-5 |
---|---|
Molecular Formula |
C17H19Cl2NO3 |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
9-chloro-5-(4-hydroxyphenyl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrochloride |
InChI |
InChI=1S/C17H18ClNO3.ClH/c1-19-7-6-12-13(8-15(21)17(22)16(12)18)14(9-19)10-2-4-11(20)5-3-10;/h2-5,8,14,20-22H,6-7,9H2,1H3;1H |
InChI Key |
YJGGPTFGAQRAOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C(=C(C=C2C(C1)C3=CC=C(C=C3)O)O)O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.